molecular formula C16H20Cl2N6O3S B2653065 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034550-78-0

2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Katalognummer: B2653065
CAS-Nummer: 2034550-78-0
Molekulargewicht: 447.34
InChI-Schlüssel: BRBYLTWIAHCAFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a triazine ring, and various substituents that contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring:

    Sulfonamide Formation: The benzenesulfonamide moiety is prepared by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the triazine derivative with the benzenesulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the sulfonamide group.

    Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can participate in oxidation and reduction reactions under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Substitution: Various substituted triazine and sulfonamide derivatives.

    Oxidation: Oxidized forms of the triazine ring or sulfonamide group.

    Reduction: Reduced forms of the triazine ring or sulfonamide group.

    Hydrolysis: Sulfonic acids and amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. The presence of the sulfonamide group is crucial for its activity against bacterial enzymes.

Industry

In industry, the compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The triazine ring can interact with nucleophilic sites in proteins, leading to inhibition or modification of protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the triazine ring, making it less versatile in chemical reactions.

    N-(4-(Dimethylamino)phenyl)benzenesulfonamide: Does not contain the triazine ring, limiting its biological activity.

    4-(Dimethylamino)-6-morpholino-1,3,5-triazine: Lacks the sulfonamide group, reducing its potential as an enzyme inhibitor.

Uniqueness

The combination of the sulfonamide group, triazine ring, and various substituents in 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide makes it unique. This structure allows for diverse chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biologische Aktivität

2,5-Dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a benzenesulfonamide backbone with a triazinyl substituent, which is known to influence its biological properties. The presence of chlorine atoms and a dimethylamino group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the triazine ring through cyclization reactions.
  • Introduction of the benzenesulfonamide moiety , which is crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar sulfonamide derivatives. For instance, compounds with benzenesulfonamide structures have shown promising results against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 6–7 μM against HeLa cells, indicating potent cytotoxicity .

The mechanism by which these compounds exert their anticancer effects typically involves:

  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with certain derivatives led to increased early apoptotic populations and caspase activation in HeLa cells .
  • Cell Cycle Arrest : The compounds were also noted to induce cell cycle arrest at the sub-G1 phase, further contributing to their anticancer efficacy.

Study 1: Anticancer Efficacy

A recent study synthesized a series of benzenesulfonamide derivatives, including those structurally related to this compound. The most active compounds demonstrated:

  • Cytotoxicity : Significant cytotoxicity against HeLa cells with an IC50 value of approximately 6 μM after 48 hours.
  • Apoptotic Induction : Enhanced phosphatidylserine externalization indicative of early apoptosis was observed .

Study 2: Metabolic Stability

Another aspect evaluated was the metabolic stability of these compounds in human liver microsomes. The half-life (t1/2t_{1/2}) for some derivatives ranged from 9.1 to 20.3 minutes, suggesting moderate stability and potential for further development as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected related compounds:

Compound NameCell LineIC50 (μM)Mechanism
Compound AHeLa6Apoptosis induction
Compound BHCT-11612Cell cycle arrest
Compound CMCF-715Caspase activation

Eigenschaften

IUPAC Name

2,5-dichloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N6O3S/c1-23(2)15-20-14(21-16(22-15)24-5-7-27-8-6-24)10-19-28(25,26)13-9-11(17)3-4-12(13)18/h3-4,9,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBYLTWIAHCAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.